molecular formula C15H18N2O3S B2901512 1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1797339-16-2

1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2901512
CAS No.: 1797339-16-2
M. Wt: 306.38
InChI Key: VJNCFWSWYXSMLO-UHFFFAOYSA-N
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Description

1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

The synthesis of 1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 3-methoxybenzaldehyde with methoxyethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Urea formation: The final step involves the reaction of the amine with thiophene-2-carbonyl isocyanate to form the desired urea compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: It is explored for use in the development of organic electronic materials, including organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea can be compared with other similar compounds, such as:

    1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(furan-2-yl)urea: This compound features a furan ring instead of a thiophene ring, leading to differences in electronic properties and reactivity.

    1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(pyridin-2-yl)urea: The presence of a pyridine ring introduces basicity and potential for coordination with metal ions, distinguishing it from the thiophene derivative.

The uniqueness of this compound lies in its specific combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-19-12-6-3-5-11(9-12)13(20-2)10-16-15(18)17-14-7-4-8-21-14/h3-9,13H,10H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNCFWSWYXSMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)NC2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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